REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].ClC(Cl)C.[C:9]1([CH3:18])[CH:14]=[CH:13][C:12]([C:15](Cl)=[O:16])=[CH:11][CH:10]=1.[CH3:19][N:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[CH2:25][C:26]#[N:27].Cl>>[C:9]1([CH3:18])[CH:14]=[CH:13][C:12]([C:15]([C:24]2[N:20]([CH3:19])[C:21]([CH2:25][C:26]#[N:27])=[CH:22][CH:23]=2)=[O:16])=[CH:11][CH:10]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution is stirred at room temperature for twenty minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a cooled suspension of 26.6 g
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
refluxed for three minutes
|
Duration
|
3 min
|
Type
|
ADDITION
|
Details
|
The solution is poured into ice
|
Type
|
CUSTOM
|
Details
|
The organic and aqueous fractions are separated
|
Type
|
EXTRACTION
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Details
|
The aqueous fraction is extracted once with chloroform
|
Type
|
WASH
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Details
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washed successively with N,N-dimethyl-1.3-propanediamine, dilute hydrochloric acid, saturated sodium bicarbonate solution and saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic fraction is dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is then evaporated off
|
Type
|
CUSTOM
|
Details
|
Upon trituration of the residue with methanol, a solid crystallizes
|
Type
|
CUSTOM
|
Details
|
5-(ρ-toluoyl)-1-methylpyrrole-2-acetonitrile, which is removed by filtration
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Type
|
CUSTOM
|
Details
|
purified by recrystallization from benzene
|
Type
|
CUSTOM
|
Details
|
Additional product is isolated from the mother liquors which
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting oily residue column chromatographed on neutral alumina
|
Type
|
CUSTOM
|
Details
|
The product is isolated
|
Type
|
CONCENTRATION
|
Details
|
by concentrating in vacuo the first few major compound-bearing fractions (10% ether in benzene)
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
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Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)C(=O)C1=CC=C(N1C)CC#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |